molecular formula C9H14N2O2 B2967205 Tert-butyl 1-methyl-1h-pyrazole-3-carboxylate CAS No. 1701883-72-8

Tert-butyl 1-methyl-1h-pyrazole-3-carboxylate

Cat. No.: B2967205
CAS No.: 1701883-72-8
M. Wt: 182.223
InChI Key: HELHFWRPOOMKMP-UHFFFAOYSA-N
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Description

Tert-butyl 1-methyl-1H-pyrazole-3-carboxylate (CAS 1701883-72-8) is a high-purity chemical intermediate with the molecular formula C 9 H 14 N 2 O 2 and a molecular weight of 182.22 g/mol . This compound features a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, which makes it an invaluable building block in organic synthesis and pharmaceutical research . The structure incorporates a tert-butyl ester group, which is a common protecting group and synthetic handle that can be modified under mild conditions to access carboxylic acid derivatives, amides, and other functional groups for further structure-activity relationship (SAR) studies . As a key synthetic precursor, this compound can be utilized to construct more complex molecules, such as through reductive amination to create novel N-heterocyclic amines, a class of structures prevalent in drug discovery . Researchers employ this reagent in the development of potential bioactive molecules, including those with non-linear optical (NLO) properties, as suggested by studies on similar tert-butyl-substituted pyrazole derivatives . Key Identifiers • CAS Number: 1701883-72-8 • Molecular Formula: C 9 H 14 N 2 O 2 • Molecular Weight: 182.22 g/mol • SMILES: O=C(C1=NN(C)C=C1)OC(C)(C)C This product is provided for research use only and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

tert-butyl 1-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)13-8(12)7-5-6-11(4)10-7/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELHFWRPOOMKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of tert-butyl acetoacetate with hydrazine hydrate, followed by methylation. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 1-methyl-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituents (Positions) Key Features
Tert-butyl 1-methyl-1H-pyrazole-3-carboxylate C₁₀H₁₆N₂O₂ 196.25 tert-butyl (3), methyl (1) High steric hindrance; stable ester for protection
Ethyl 1-methyl-1H-pyrazole-3-carboxylate (88529-79-7) C₈H₁₂N₂O₂ 168.19 ethyl (3), methyl (1) Lower steric bulk; higher polarity; faster hydrolysis
1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid (942508-00-1) C₉H₁₄N₂O₂ 182.22 tert-butyl (1), carboxylic acid (3) Acidic functional group; hydrogen-bonding capacity; reactive in coupling
Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate (133261-10-6) C₁₁H₁₈N₂O₂ 210.28 tert-butyl (3), methyl (1), ethyl (5) Positional isomerism at carboxylate; altered steric and electronic effects
Ethyl 5-(2-furyl)-1-methyl-1H-pyrazole-3-carboxylate (104296-35-7) C₁₂H₁₄N₂O₃ 234.25 furyl (5), methyl (1), ethyl (3) Aromatic furan substituent; π-π interactions; potential bioactivity

Physicochemical Properties

  • Solubility : The tert-butyl group reduces polarity, making this compound less soluble in polar solvents (e.g., water) compared to ethyl esters (e.g., 88529-79-7). The furyl derivative (104296-35-7) exhibits moderate solubility in organic solvents due to its aromatic ring .
  • Stability : The tert-butyl ester is hydrolytically stable under basic conditions compared to ethyl esters, which undergo faster saponification. The carboxylic acid analogue (942508-00-1) is prone to decarboxylation at elevated temperatures .
  • Reactivity: The methyl group at position 1 prevents tautomerization, a feature absent in unsubstituted pyrazoles. The amino-substituted analogue (e.g., tert-butyl 5-amino-1H-pyrazole-3-carboxylate, CAS 1342836-25-2) shows enhanced nucleophilicity, enabling participation in coupling reactions .

Biological Activity

Tert-butyl 1-methyl-1H-pyrazole-3-carboxylate (TBMPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Synthesis

The synthesis of TBMPC generally involves several steps, including:

  • Formation of the pyrazole ring.
  • Introduction of the tert-butyl group.
  • Addition of the carboxylate functional group.

These synthetic pathways allow for tailored production, facilitating the exploration of various derivatives with enhanced biological activity.

Anticancer Properties

Recent studies have indicated that TBMPC exhibits anticancer activity . For instance, it has been shown to induce apoptosis in specific cancer cell lines, such as MCF-7 (breast cancer) cells. Flow cytometry analyses revealed that TBMPC accelerates apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

TBMPC has also been evaluated for its anti-inflammatory properties . Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. In vivo studies demonstrated significant reductions in edema in animal models treated with TBMPC compared to control groups .

CompoundCOX-2 Inhibition (IC50 μM)Efficacy in Edema Reduction (%)
TBMPC5.6362
Celecoxib54.6522

Antimicrobial Activity

TBMPC has shown promising antimicrobial activity against various pathogens. In vitro assays demonstrated its effectiveness against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .

The mechanism underlying the biological activity of TBMPC involves its interaction with specific molecular targets:

  • Enzyme Inhibition : TBMPC may inhibit enzymes involved in inflammatory pathways, particularly COX-1 and COX-2.
  • Receptor Modulation : The compound's structural features allow it to bind to various receptors, potentially modulating their activity and leading to therapeutic effects.

Case Studies

  • Study on Anticancer Activity : A recent investigation assessed the effects of TBMPC on tumor growth in mice models. Results indicated a significant suppression of tumor growth when treated with TBMPC compared to untreated controls, highlighting its potential as an anticancer therapeutic agent .
  • Anti-inflammatory Research : In another study focusing on inflammation-induced edema in rats, TBMPC demonstrated superior efficacy compared to standard anti-inflammatory drugs like celecoxib, suggesting its potential for treating inflammatory conditions .

Q & A

Basic Research Questions

What are the optimal reaction conditions for synthesizing tert-butyl 1-methyl-1H-pyrazole-3-carboxylate?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or esterification under mild conditions. Key steps include:

  • Using dichloromethane (DCM) as a solvent with catalytic dimethylaminopyridine (DMAP) and triethylamine (TEA) as a base at 0–20°C to minimize side reactions .
  • Purification via silica gel column chromatography, as demonstrated in analogous pyrazole-carboxylate syntheses (e.g., tert-butyl 3-amino-5-cyclobutyl-1H-pyrazole-1-carboxylate, 86% yield after column chromatography) .
  • Monitoring reaction progress via TLC and ensuring Boc-group stability during workup .

What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves (inspected for integrity) and a full-body chemical-resistant suit to prevent skin contact. Use P95 respirators for particulate control or OV/AG/P99 respirators if volatile impurities are present .
  • Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks (H332, H335 hazards) .
  • Waste Disposal: Collect contaminated gloves and solvents in sealed containers for licensed disposal; avoid drainage systems due to potential aquatic toxicity .

How can this compound be characterized spectroscopically?

Methodological Answer:

  • NMR: Analyze the tert-butyl group (singlet at ~1.3 ppm for 9H) and pyrazole protons (distinct coupling patterns at 6–8 ppm) .
  • IR: Look for ester carbonyl stretches (~1740 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., m/z 222 for analogous tert-butyl hydrazinecarboxylate derivatives) .

Advanced Research Questions

What mechanistic insights exist for reactions involving this compound?

Methodological Answer:

  • Copper-Catalyzed Coupling: In analogous pyrazole syntheses, CuCl₂·2H₂O facilitates cyclization by stabilizing intermediates (e.g., indole-pyrrole hybrids via radical or coordination pathways) .
  • Boc Deprotection: Acidic conditions (e.g., HCl/dioxane) cleave the tert-butyloxycarbonyl (Boc) group, requiring careful pH control to avoid decomposition .

How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability: Stable at room temperature but decomposes at >135°C, releasing CO, NOₓ, and HCl (observed in similar pyrazole esters) .
  • Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation, as pyrazole derivatives are prone to ring-opening under UV exposure .

Can computational modeling predict reactivity or spectroscopic properties?

Methodological Answer:

  • DFT Studies: Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level to simulate NMR/IR spectra and compare with experimental data .
  • LogP Prediction: Use Molinspiration or ChemAxon tools to estimate hydrophobicity (critical for drug design applications) .

Applications in Academic Research

How is this compound utilized in medicinal chemistry?

Methodological Answer:

  • Scaffold for Drug Design: The pyrazole core is functionalized to develop kinase inhibitors or anti-inflammatory agents. For example, methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate analogs show antimicrobial activity .
  • Prodrug Synthesis: The Boc group enhances solubility for in vivo studies, enabling controlled release of active amines .

What role does it play in synthesizing heterocyclic compounds?

Methodological Answer:

  • Multicomponent Reactions: React with indole derivatives and diaza-dienes in THF/CuCl₂ to form polycyclic hybrids (e.g., 98% yield for indole-pyrrole-carboxylates) .
  • Cross-Coupling: Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups at the pyrazole C4 position .

Data Contradictions and Gaps

How should researchers address conflicting data on decomposition products?

Methodological Answer:

  • Case Study: While some SDS report CO and NOₓ as decomposition products , others lack ecological toxicity data . Validate via thermogravimetric analysis (TGA)-FTIR coupling to identify gaseous byproducts.
  • Mitigation: Design inert-atmosphere reactors to suppress oxidative decomposition during high-temperature reactions .

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